

Introduction: The Enduring Legacy of the Pyrimidine Scaffold in Drug Discovery

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Compound of Interest

Compound Name: 4-Amino-6-iodopyrimidine

Cat. No.: B112744

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The pyrimidine core is a privileged heterocyclic motif that forms the structural bedrock of numerous biologically vital molecules and synthetic pharmaceuticals.^[1] As an integral component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.^{[2][3]} This inherent biological relevance has made pyrimidine derivatives a focal point for medicinal chemists for decades. The synthetic accessibility and the capacity for straightforward structural modification at multiple positions make the pyrimidine skeleton a versatile scaffold for drug design.^[4]

Compounds incorporating the pyrimidine ring exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.^{[1][3][5][6]} Marketed drugs such as the anticancer agent 5-Fluorouracil and the anti-HIV drug Zidovudine underscore the therapeutic impact of this heterocyclic system.^[3] The pyrimidine ring's ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates.^[4] Within the expansive library of pyrimidine-based building blocks, **4-Amino-6-iodopyrimidine** has emerged as a particularly valuable and versatile intermediate for the synthesis of complex molecular architectures.

Spotlight on 4-Amino-6-iodopyrimidine: A Versatile Synthetic Building Block

4-Amino-6-iodopyrimidine is a functionalized pyrimidine that serves as a powerful intermediate in the synthesis of polysubstituted pyrimidines. Its structure features a nucleophilic

amino group at the 4-position and a highly reactive iodo group at the 6-position, making it an ideal substrate for a variety of cross-coupling and substitution reactions.

Physicochemical Properties

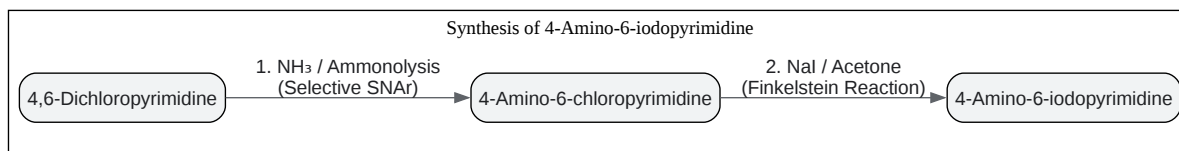
Property	Value
CAS Number	53557-69-0[7]
Molecular Formula	C ₄ H ₄ IN ₃ [7]
Molecular Weight	221.00 g/mol [7]
Appearance	Off-white to yellow crystalline powder
Solubility	Soluble in DMSO, DMF; sparingly soluble in other organic solvents

Synthesis of the Intermediate

While direct, detailed synthetic procedures for **4-Amino-6-iodopyrimidine** are not extensively published in single sources, a logical and commonly employed synthetic route can be inferred from standard heterocyclic chemistry transformations. The synthesis typically begins with a more readily available di-halogenated pyrimidine, such as 4,6-dichloropyrimidine.

A plausible two-step synthesis is outlined below:

- **Selective Amination:** 4,6-Dichloropyrimidine undergoes a selective nucleophilic aromatic substitution (S_NAr) with ammonia (ammonolysis) or an amine.[8] By carefully controlling reaction conditions (temperature and stoichiometry), one chlorine atom can be displaced to yield 4-amino-6-chloropyrimidine.
- **Halogen Exchange (Finkelstein Reaction):** The remaining chlorine atom at the 6-position is then substituted with iodine. This is typically achieved through a Finkelstein-type reaction using an iodide salt like sodium iodide (NaI) in a suitable solvent such as acetone or acetonitrile. The greater nucleophilicity of the iodide ion and the precipitation of sodium chloride drive the reaction to completion.



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Proposed synthetic pathway for 4-Amino-6-iodopyrimidine.

Core Synthetic Transformations: Unleashing the Potential of 4-Amino-6-iodopyrimidine

The synthetic utility of **4-Amino-6-iodopyrimidine** stems from the C-I bond at the 6-position, which is an excellent handle for palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than C-Br or C-Cl bonds in oxidative addition to Pd(0), allowing for milder reaction conditions and broader substrate scope.

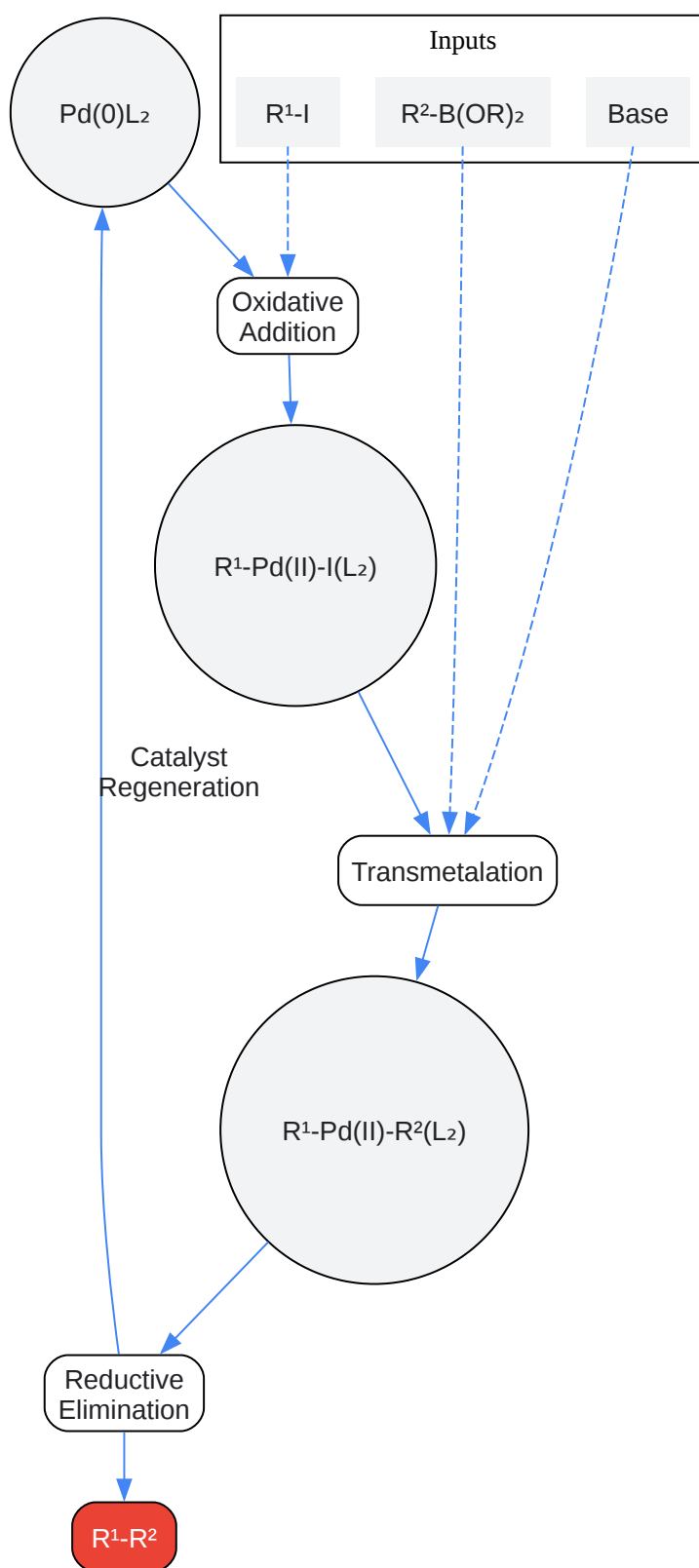
A. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of an organic chemist's most powerful tools for forging carbon-carbon bonds. It involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide.[9] For **4-Amino-6-iodopyrimidine**, this reaction enables the introduction of a wide array of aryl or heteroaryl substituents at the 6-position.

Causality Behind Experimental Choices:

- **Catalyst:** A Pd(0) source is essential. While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ or Pd₂(dba)₃ are often used as pre-catalysts, which are reduced in situ to the active Pd(0) species.
- **Ligand:** Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle. The choice of ligand depends on the steric and electronic properties of the coupling partners.

- Base: A base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) is required to activate the organoboron reagent, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.^[9]
- Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.



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Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

- **Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **4-Amino-6-iodopyrimidine** (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (e.g., K_2CO_3 , 2.5 eq).
- **Catalyst Addition:** Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 0.05 eq).
- **Solvent Addition:** Add the degassed solvent system (e.g., 1,4-Dioxane/ H_2O , 4:1 v/v).
- **Reaction:** Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- **Purification:** Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-aminopyrimidine.

B. Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming $C(sp^2)-C(sp)$ bonds by reacting an aryl or vinyl halide with a terminal alkyne.^{[10][11]} This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations (e.g., click chemistry, cyclizations) or as integral parts of the final molecular structure.

Causality Behind Experimental Choices:

- **Dual Catalysis:** The reaction classically employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst.^[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.
- **Base:** An amine base, such as triethylamine (Et_3N) or diisopropylamine (DIPEA), is typically used. It serves both to neutralize the HI byproduct and as the solvent.^[11]

- Conditions: The reaction is run under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.

Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

- Setup: To a flame-dried Schlenk flask, add **4-Amino-6-iodopyrimidine** (1.0 eq), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.03 eq), and the copper co-catalyst (CuI , 0.05 eq).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Reagent Addition: Add degassed solvent (e.g., Et_3N or THF/ Et_3N) followed by the terminal alkyne (1.5 eq) via syringe.
- Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate in vacuo.
- Purification: Purify the residue by column chromatography on silica gel to yield the desired 6-alkynyl-4-aminopyrimidine.

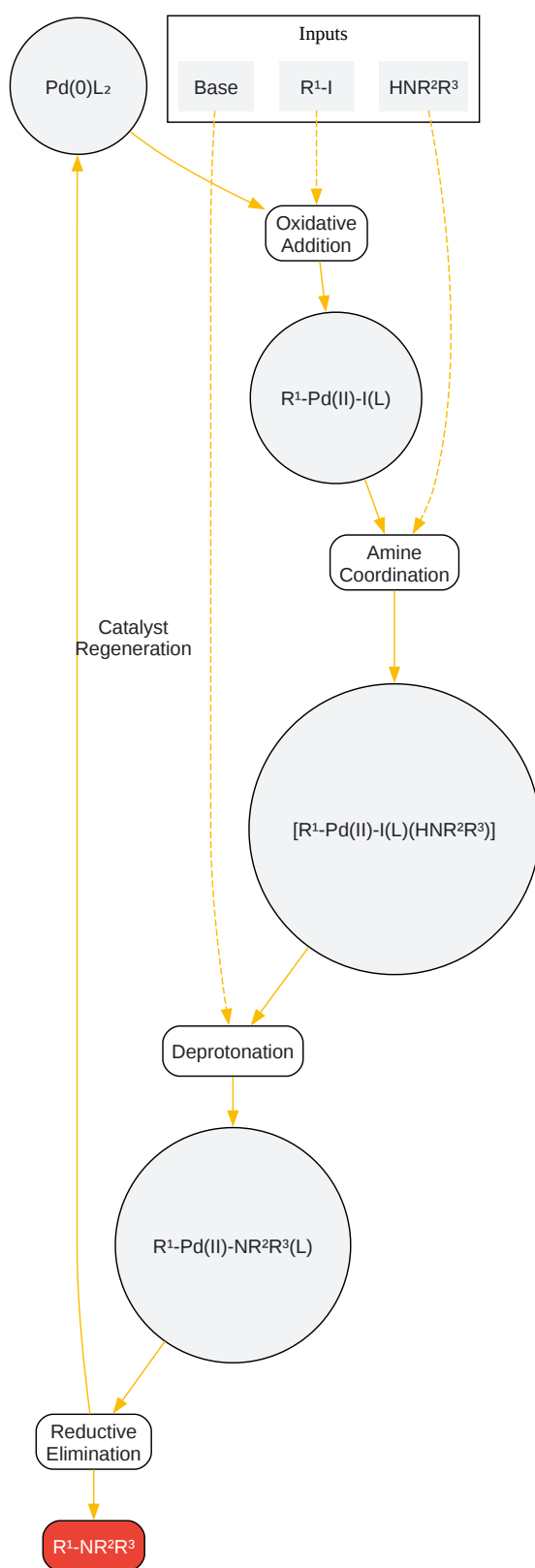
C. Palladium-Catalyzed Buchwald-Hartwig Amination

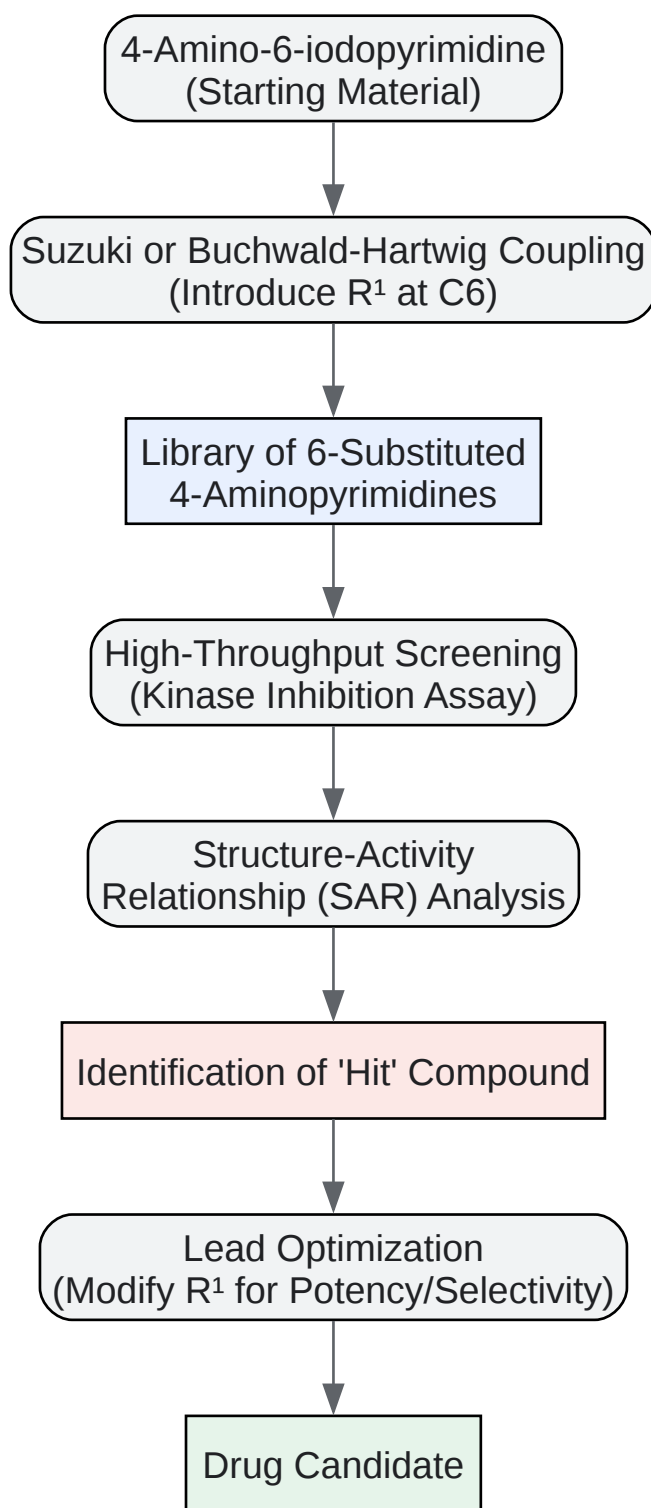
While the substrate already contains an amino group, the Buchwald-Hartwig amination allows for the introduction of a second, often different, amino functionality at the 6-position. This C-N bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of diaminopyrimidines, a common scaffold in kinase inhibitors.[\[12\]](#)[\[13\]](#)

Causality Behind Experimental Choices:

- Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, BINAP, or those from the Buchwald group (e.g., BrettPhos) are essential for promoting the reductive elimination step, which is often the rate-limiting step in C-N coupling.[\[12\]](#)[\[14\]](#)

- Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine coupling partner, forming the active nucleophile.[\[14\]](#)
- Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.





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